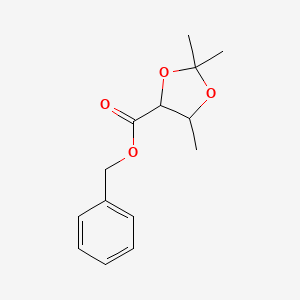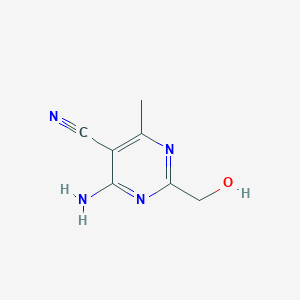![molecular formula C13H21N3O3S B13870723 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H21N3O2S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(4-methylsulfonylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethoxy group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a piperazine ring.
Uniqueness
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is unique due to the presence of both the piperazine ring and the ethoxy group, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C13H21N3O3S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
3-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C13H21N3O3S/c1-20(17,18)16-7-5-15(6-8-16)9-10-19-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3 |
Clave InChI |
XVPJTWVNPIATAO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



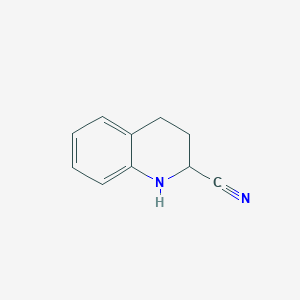
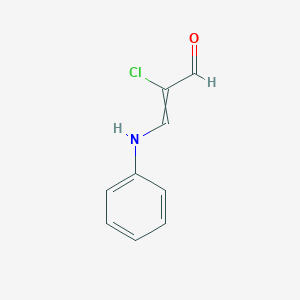
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)
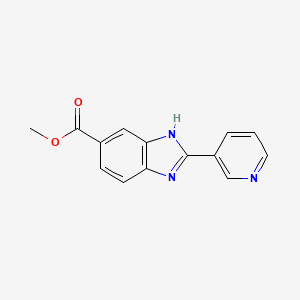
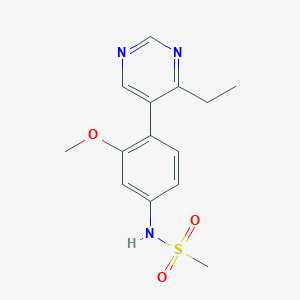
![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)

